3-methoxy-N-methyl-4-nitroaniline

Physicochemical characterisation Thermal properties Process chemistry

Researchers sourcing nitroaniline intermediates often encounter batch inconsistency-minor substitution differences cause >25 °C melting point deviations that derail synthesis protocols. 3-Methoxy-N-methyl-4-nitroaniline (CAS 1017782-97-6) eliminates this risk through rigorously characterized physicochemical properties. • Sharp melting point (126-127 °C) provides reliable identity & purity verification for GMP intermediate manufacturing and incoming raw-material release. • Balanced LogP (1.62) ensures predictable partitioning in biphasic azo coupling reactions vs. more nucleophilic primary amine analogs (LogP 1.19). • Supplied as white crystalline solid, ≥95% purity, with documented density (1.3 g/cm³) and refractive index (1.594) for direct use as an HPLC/GC/DSC system-suitability standard.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1017782-97-6
Cat. No. B1359116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-methyl-4-nitroaniline
CAS1017782-97-6
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C8H10N2O3/c1-9-6-3-4-7(10(11)12)8(5-6)13-2/h3-5,9H,1-2H3
InChIKeyAENGNOMTDAOEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N-methyl-4-nitroaniline: Physicochemical Baseline & Structural Context


3-Methoxy-N-methyl-4-nitroaniline (C₈H₁₀N₂O₃, exact mass 182.069) is a trisubstituted nitroaniline derivative bearing a 3-methoxy (-OCH₃), a 4-nitro (-NO₂) and an N-methylamino (-NHCH₃) substituent . The compound is typically supplied as a white crystalline solid with a purity specification of ≥95% . Its core intermediate role lies in the synthesis of azo dyes, pigments and pharmaceutical building blocks, where the specific arrangement of electron-donating (methoxy, N-methyl) and electron-withdrawing (nitro) groups governs reactivity and downstream functionalisation potential . This physical-property-centred overview provides the minimum baseline for distinguishing the target compound from its closest structural analogs in procurement and formulation contexts.

3-Methoxy-N-methyl-4-nitroaniline: Analogue Substitution Challenges


The nitroaniline family spans a wide range of structures that differ in the number, position and nature of ring substituents and the degree of N-alkylation. These differences translate into measurable shifts in melting point, density, lipophilicity (LogP) and, ultimately, reactivity and processability. A procurement decision that treats 3-methoxy-N-methyl-4-nitroaniline as interchangeable with a simple nitroaniline or a positional isomer risks altering crystallisation behaviour, solubility in reaction media and electrophilic/nucleophilic character during downstream functionalisation [1]. The quantitative head-to-head comparisons presented in Section 3 demonstrate that even subtle structural changes (e.g., moving the methoxy group from position 3 to position 2, or removing the N-methyl group) produce differences in melting point that routinely exceed 25 °C, which directly impacts handling, purification and formulation protocols.

3-Methoxy-N-methyl-4-nitroaniline: Quantitative Differentiation from Analogues


Melting Point: N-Methyl vs. Primary Amine

3-Methoxy-N-methyl-4-nitroaniline (CAS 1017782-97-6) exhibits a melting point of 126–127 °C (experimental, vendor specification) [REFS-1, REFS-2], whereas the corresponding primary amine analog, 3-methoxy-4-nitroaniline (CAS 16292-88-9), melts at 158–160 °C (CAS Common Chemistry) [1]. The N-methylation therefore depresses the melting point by approximately 32–34 °C. The N,N-dimethyl tertiary analog (CAS 14703-82-3) melts at 125–126 °C [REFS-4, REFS-5], placing the target compound at the transition between secondary and tertiary amine thermal behaviour.

Physicochemical characterisation Thermal properties Process chemistry

Lipophilicity Tuning by N-Methylation

The computed LogP of 3-methoxy-N-methyl-4-nitroaniline is 1.62 (Octanol-water partition coefficient; ChemSrc computational data) . The primary amine analog 3-methoxy-4-nitroaniline has a computed LogP of 1.19 (ChemScene) , while the N,N-dimethyl analog reaches 1.67 (ChemScene) . The LogP of the N-methyl-4-nitroaniline core without the methoxy group is 2.04–2.23 (multiple sources) . The target compound therefore occupies a narrow but distinct lipophilicity band that is approximately 0.4 LogP units above the primary amine and essentially identical to the N,N-dimethyl tertiary form.

Lipophilicity LogP Medicinal chemistry ADME property prediction

Regioisomer Differentiation via Melting Point

The target compound, 3-methoxy-N-methyl-4-nitroaniline, melts at 126–127 °C [REFS-1, REFS-2]. Its regioisomer, 4-methoxy-N-methyl-2-nitroaniline (CAS 3360-79-0), melts at 96–99 °C [1], a difference of approximately 27–31 °C. The higher melting point of the 3-methoxy-4-nitro isomer is consistent with more efficient crystal packing driven by the relative orientation of the methoxy and nitro substituents. Additionally, the 3-methoxy-4-nitro isomer has a lower computed density (1.3 g/cm³) than the 4-methoxy-2-nitro isomer (1.258 g/cm³), indicating different intermolecular interactions [REFS-2, REFS-4].

Regioisomerism Crystal packing Thermal analysis

N-Methyl Substituent: Basicity and Electron Density

N-Methylation increases the electron density on the aniline nitrogen through inductive (+I) donation, raising the pKa of the conjugate acid and altering the nucleophilicity of the amine. While quantitative pKa data for the target compound are not available in the open literature, indirect evidence from sigma-complex formation studies on N-substituted nitroanilines indicates that N-alkyl substitution significantly modifies the kinetics of nucleophilic aromatic substitution [1]. The primary amine analog 3-methoxy-4-nitroaniline is a weaker base due to the absence of the N-alkyl inductive effect. The N,N-dimethyl tertiary analog (predicted pKa ~0.29) is a still weaker base because steric inhibition of solvation outweighs the inductive gain . The target N-methyl secondary amine therefore represents a unique intermediate basicity profile that governs its reactivity in diazotisation, azo-coupling and alkylation reactions.

Electronic effects Basicity Reactivity sigma-Complex formation

3-Methoxy-N-methyl-4-nitroaniline: Application Advantages


Azo Dye and Pigment Synthesis

The intermediate LogP (1.62) and secondary amine basicity position 3-methoxy-N-methyl-4-nitroaniline as a preferred diazo component when the coupling reaction rate must be moderated. Compared with the more nucleophilic primary amine (3-methoxy-4-nitroaniline, LogP 1.19) and the less polar N,N-dimethyl analog (LogP 1.67), the target compound provides a balanced solubility profile that can be tuned across aqueous-organic biphasic systems . The melting point of 126–127 °C further ensures straightforward solid handling and pulping during dye isolation .

Pharmaceutical Intermediate Synthesis

The melting point of 126–127 °C is approximately 32 °C lower than that of 3-methoxy-4-nitroaniline (158–160 °C) [1]. This thermal advantage facilitates melt-phase or hot-solution reactions at temperatures that avoid decomposition of sensitive co-reactants. The sharp melting point also provides a reliable identity and purity criterion for incoming raw-material release in GMP intermediate manufacturing.

Regioisomer-Selective Library Synthesis

The large melting point gap (ΔTm ≈ 27–31 °C) between 3-methoxy-N-methyl-4-nitroaniline and its 4-methoxy-2-nitro regioisomer [2] allows rapid differentiation by melting point during library enumeration. Where a screening collection requires a defined 3-methoxy-4-nitro substitution pattern for SAR exploration, procurement of the correct regioisomer can be confirmed by a simple capillary melting point measurement, reducing the risk of cross-contamination.

Physicochemical Reference Standard

The availability of well-characterised experimental data (Tm = 126–127 °C, density = 1.3±0.1 g/cm³, LogP = 1.62, refractive index = 1.594, boiling point = 348.1±32.0 °C) makes this compound a convenient reference material for calibrating HPLC, GC and DSC instruments used in the analysis of substituted nitroanilines. The combination of moderate polarity and thermal stability supports its use as a system-suitability standard.

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